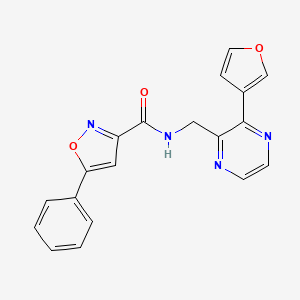

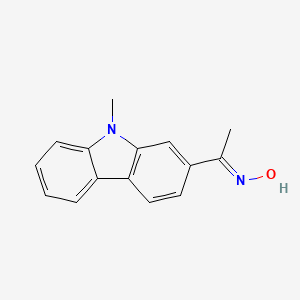

![molecular formula C21H19N3O4S B2484000 N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide CAS No. 899945-33-6](/img/structure/B2484000.png)

N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and chemical properties of compounds related to N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide have been extensively studied, focusing on the reactivity of furan and thiophene moieties within complex molecular frameworks. For instance, Aleksandrov et al. (2017, 2020) explored the synthesis of furan and thiophene derivatives by condensing quinoline-amine with carbonyl chlorides in propan-2-ol, followed by treatment with diphosphorus pentasulfide in pyridine to yield thioamides. These thioamides were then oxidized to produce various quinoline derivatives, which underwent electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017; Aleksandrov, Zablotskii & El’chaninov, 2020).

Molecular Docking and Antioxidant Studies

In addition, compounds bearing furan and thiophene units have been evaluated for their biological activities, such as antioxidant properties and potential anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking studies. Kalaiyarasi et al. (2019) synthesized acylthiourea derivatives with furan and thiophene rings, which showed significant fluorescence emission, hinting at their potential as chemosensors. These derivatives also exhibited good antioxidant activity, as demonstrated through various spectroscopy techniques and in silico molecular docking studies (Kalaiyarasi et al., 2019).

Supramolecular Chemistry

Rahmani et al. (2016) delved into the supramolecular aspects of compounds containing furan and thiophene rings. They synthesized N-2-pyrazinyl carboxamide derivatives with furan and thiophene to investigate the effect of aromaticity on crystal packing. The study employed single-crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to elucidate how the substitution of oxygen with sulfur (furan to thiophene) enhances π-π interactions, affecting the supramolecular architecture of these compounds (Rahmani et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as furan and thiophene derivatives, have been reported to exhibit a variety of biological effects . They have been used in the development of advanced compounds with a variety of biological effects .

Mode of Action

Furan and thiophene derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some furan and thiophene derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which can activate Hypoxia-Inducible Factor-α (HIF-α) .

Biochemical Pathways

The inhibition of fih-1 and the subsequent activation of hif-α suggest that this compound may influence pathways related to cellular responses to hypoxia .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The activation of hif-α through the inhibition of fih-1 suggests that this compound may have a role in cellular responses to hypoxia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that the biological activity of similar compounds, such as furan and thiophene derivatives, can be influenced by various factors .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c25-19(22-13-16-5-2-10-28-16)20(26)23-15-7-8-17-14(12-15)4-1-9-24(17)21(27)18-6-3-11-29-18/h2-3,5-8,10-12H,1,4,9,13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPMBKGQALNUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CO3)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)

![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)